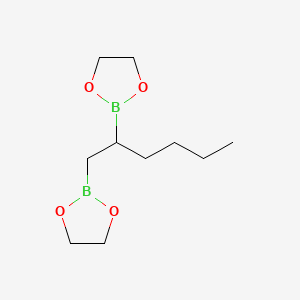
2,2'-(1,3-Phenylene)bis(4-chloro-1H-isoindole-1,3(2H)-dione)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-(1,3-Phenylene)bis(4-chloro-1H-isoindole-1,3(2H)-dione) is a synthetic organic compound that belongs to the class of isoindole derivatives. These compounds are known for their diverse applications in various fields, including materials science, pharmaceuticals, and organic electronics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(1,3-Phenylene)bis(4-chloro-1H-isoindole-1,3(2H)-dione) typically involves the reaction of 1,3-phenylenediamine with 4-chlorophthalic anhydride under controlled conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-(1,3-Phenylene)bis(4-chloro-1H-isoindole-1,3(2H)-dione) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of derivatives with different functional groups replacing the chloro groups.
Aplicaciones Científicas De Investigación
2,2’-(1,3-Phenylene)bis(4-chloro-1H-isoindole-1,3(2H)-dione) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development.
Industry: Utilized in the production of advanced materials such as polymers and organic semiconductors.
Mecanismo De Acción
The mechanism of action of 2,2’-(1,3-Phenylene)bis(4-chloro-1H-isoindole-1,3(2H)-dione) depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved would require detailed experimental studies.
Comparación Con Compuestos Similares
Similar Compounds
- 2,2’-(1,3-Phenylene)bis(4-bromo-1H-isoindole-1,3(2H)-dione)
- 2,2’-(1,3-Phenylene)bis(4-fluoro-1H-isoindole-1,3(2H)-dione)
- 2,2’-(1,3-Phenylene)bis(4-methyl-1H-isoindole-1,3(2H)-dione)
Uniqueness
2,2’-(1,3-Phenylene)bis(4-chloro-1H-isoindole-1,3(2H)-dione) is unique due to the presence of chloro groups, which can influence its reactivity and properties. The chloro groups can participate in various substitution reactions, making this compound a versatile intermediate for the synthesis of other derivatives.
Propiedades
Número CAS |
148935-95-9 |
|---|---|
Fórmula molecular |
C22H10Cl2N2O4 |
Peso molecular |
437.2 g/mol |
Nombre IUPAC |
4-chloro-2-[3-(4-chloro-1,3-dioxoisoindol-2-yl)phenyl]isoindole-1,3-dione |
InChI |
InChI=1S/C22H10Cl2N2O4/c23-15-8-2-6-13-17(15)21(29)25(19(13)27)11-4-1-5-12(10-11)26-20(28)14-7-3-9-16(24)18(14)22(26)30/h1-10H |
Clave InChI |
HMMAGCDJVLOIIQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)N2C(=O)C3=C(C2=O)C(=CC=C3)Cl)N4C(=O)C5=C(C4=O)C(=CC=C5)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


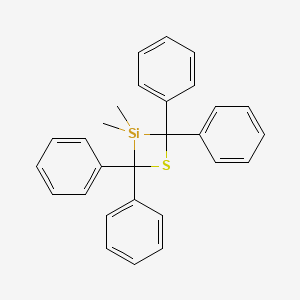


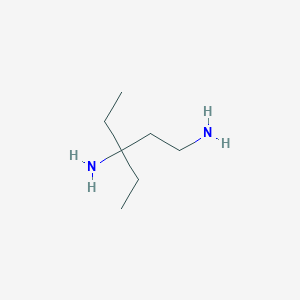
![2,2'-([1,1'-Biphenyl]-4,4'-diyl)bis(3-phenylpyrido[3,4-b]pyrazine)](/img/structure/B12552804.png)
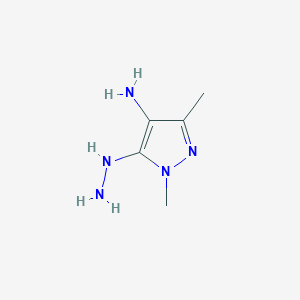

![3-[6-(4'-Pentyl[1,1'-biphenyl]-4-yl)hexyl]thiophene](/img/structure/B12552817.png)
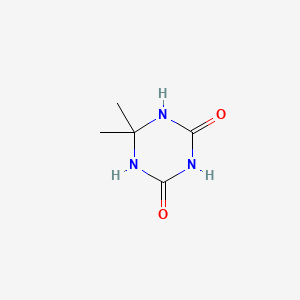
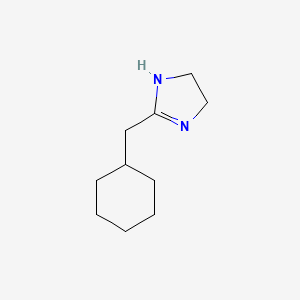
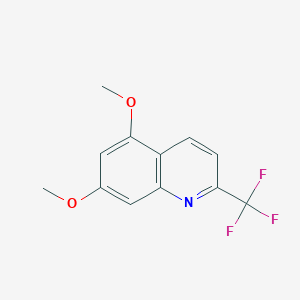
![Trimethyl({1-[4-(trifluoromethyl)phenyl]ethenyl}oxy)silane](/img/structure/B12552836.png)
![2'-Deoxy-3-[(2-hydroxyphenyl)methyl]-3,4-dihydrocytidine](/img/structure/B12552851.png)
